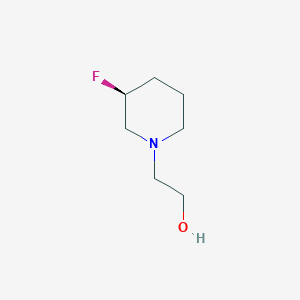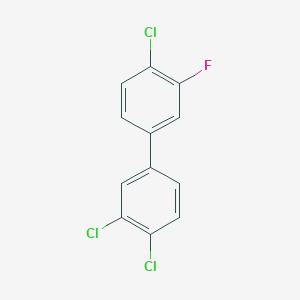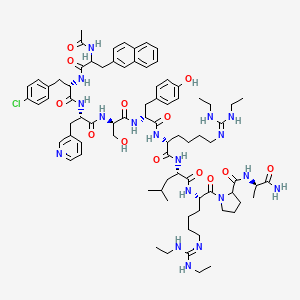
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 It is a derivative of piperidine and pyridazine, featuring a chlorine atom at the 6th position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid typically involves the reaction of 6-chloropyridazine with piperidine derivatives. One common method includes the use of piperidine-2-carboxylic acid as a starting material, which undergoes a nucleophilic substitution reaction with 6-chloropyridazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The pathways involved can vary widely, from inhibiting enzyme activity to blocking receptor signaling.
類似化合物との比較
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-YL)piperidine-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-YL)piperidin-4-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H12ClN3O2 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-4-5-9(13-12-8)14-6-2-1-3-7(14)10(15)16/h4-5,7H,1-3,6H2,(H,15,16) |
InChIキー |
QMLBKPBJHSYGLW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(=O)O)C2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)



![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)

